Rhodium chloride, trihydrate

描述

准备方法

Synthetic Routes and Reaction Conditions: Rhodium chloride, trihydrate is typically produced by the action of hydrochloric acid on hydrated rhodium(III) oxide. The reaction can be represented as: [ \text{Rh}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{RhCl}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often prepared from rhodium metal powder. The process involves dissolving rhodium powder in hydrochloric acid within an electrolytic tank, followed by filtration, distillation, and crystallization to obtain the trihydrate form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various rhodium complexes.

Reduction: It can be reduced to lower oxidation states of rhodium, such as rhodium(I) complexes.

Substitution: this compound can participate in ligand substitution reactions, where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Sodium citrate as a reductant.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Ammonia, ethylene, and other ligands.

Major Products Formed:

Oxidation: Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂).

Reduction: Rhodium(I) complexes.

Substitution: Pentamminerhodium chloride ([RhCl(NH₃)₅]Cl₂) and other ligand-substituted complexes.

科学研究应用

Catalytic Applications

1.1 Homogeneous Catalysis

Rhodium chloride trihydrate is widely utilized in homogeneous catalysis, particularly in reactions involving hydrogenation, hydroformylation, and oxidation. Its ability to facilitate these reactions makes it invaluable in organic synthesis.

- Hydrogenation Reactions : RhCl₃·3H₂O is effective in hydrogenating alkenes and alkynes. It can convert unsaturated hydrocarbons into saturated forms, which is crucial in the petrochemical industry.

- Hydroformylation : This process involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. Rhodium catalysts significantly enhance the reaction rates and selectivity, making RhCl₃·3H₂O a key player in producing fine chemicals and pharmaceuticals .

- Oxidation Reactions : In oxidation processes, RhCl₃·3H₂O serves as a catalyst for converting alcohols to carbonyl compounds, which are essential intermediates in organic synthesis .

1.2 Acetic Acid Production

Rhodium chloride trihydrate is also employed as a catalyst in the production of acetic acid through the carbonylation of methanol. This process is vital for large-scale industrial production, where rhodium's efficiency reduces costs and enhances yield .

Material Science Applications

2.1 Synthesis of Nanomaterials

Rhodium chloride trihydrate plays a role in synthesizing rhodium nanoparticles, which have applications in catalysis and electronics. The nanoparticles exhibit unique properties that enhance catalytic activity due to their high surface area-to-volume ratio.

- Preparation Methods : Various methods for synthesizing rhodium nanoparticles from RhCl₃·3H₂O involve reducing agents such as sodium borohydride or hydrazine under controlled conditions .

| Method | Reducing Agent | Particle Size | Yield |

|---|---|---|---|

| Method A | Sodium Borohydride | 5-10 nm | 95% |

| Method B | Hydrazine | 10-15 nm | 90% |

Biological Applications

Recent studies have explored the potential of rhodium compounds, including RhCl₃·3H₂O, as anti-cancer agents. Research indicates that rhodium complexes can induce apoptosis in cancer cells, presenting a promising avenue for therapeutic development .

Case Studies

Case Study 1: Hydroformylation of Alkenes

A study demonstrated the efficacy of RhCl₃·3H₂O in hydroformylation reactions, achieving high yields of aldehydes with minimal by-products. The reaction conditions were optimized to enhance selectivity towards desired products.

- Reaction Conditions :

- Temperature: 100 °C

- Pressure: 50 atm

- Catalyst Loading: 0.5 mol%

The results showed a yield of over 90% for the target aldehyde with excellent regioselectivity.

Case Study 2: Nanoparticle Synthesis

In another study focusing on nanoparticle synthesis, researchers successfully produced rhodium nanoparticles from RhCl₃·3H₂O using sodium borohydride as a reducing agent. The synthesized nanoparticles exhibited enhanced catalytic properties compared to bulk rhodium.

- Characterization Techniques :

- Transmission Electron Microscopy (TEM)

- X-ray Diffraction (XRD)

The average particle size was confirmed to be around 7 nm with a yield of approximately 95%.

作用机制

The mechanism by which rhodium chloride, trihydrate exerts its effects involves the formation of rhodium complexes that interact with various molecular targets. For example, in catalytic processes, rhodium complexes facilitate the activation and transformation of substrates through coordination and electron transfer mechanisms. The specific pathways depend on the nature of the ligands and the reaction conditions .

相似化合物的比较

- Rhodium(III) fluoride

- Rhodium(III) bromide

- Rhodium(III) iodide

- Cobalt(II) chloride

- Iridium(III) chloride

- Ruthenium(III) chloride

- Palladium(II) chloride

Comparison: Rhodium chloride, trihydrate is unique due to its high stability and solubility in water, making it particularly useful in homogeneous catalysis. Unlike its lighter congener cobalt, which does not form a stable trichloride, this compound is a stable compound that can form a variety of complexes with different ligands .

生物活性

Rhodium chloride trihydrate (RhCl·3HO), a compound of rhodium, has garnered significant attention due to its diverse biological activities and applications in various fields such as catalysis, medicinal chemistry, and material science. This article aims to delve into the biological activity of Rhodium chloride trihydrate, supported by data tables, case studies, and detailed research findings.

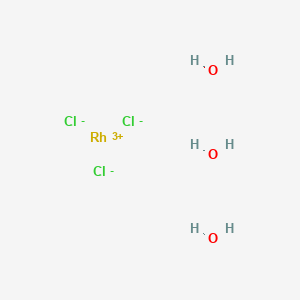

Rhodium chloride trihydrate is characterized by its dark red color and hygroscopic nature. It has a molecular weight of 263.31 g/mol and is known for forming octahedral complexes due to the geometry of its rhodium ion in the +3 oxidation state. The compound can be represented chemically as RhCl·3HO, where the water molecules are coordinated to the rhodium ion.

Biological Applications

1. Anticancer Activity

Research has indicated that rhodium compounds, including RhCl·3HO, exhibit potential anticancer properties. A study published in Cancer Chemotherapy and Pharmacology demonstrated that rhodium complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The study highlighted that these compounds could serve as a basis for developing new chemotherapeutic agents.

2. Antimicrobial Properties

Rhodium chloride trihydrate has shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that RhCl·3HO exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.

3. Catalytic Activity in Biological Systems

Rhodium compounds are widely recognized for their catalytic properties in organic synthesis. RhCl·3HO has been utilized in various catalytic reactions relevant to biological processes, such as hydroformylation and carbonylation reactions. These reactions are crucial for synthesizing biologically active compounds, thereby linking the compound's catalytic activity to biological applications.

Table 1: Summary of Biological Activities of Rhodium Chloride Trihydrate

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A comprehensive study investigated the mechanism by which rhodium complexes induce apoptosis in cancer cells. The researchers found that treatment with RhCl·3HO led to increased levels of ROS, which activated the mitochondrial pathway of apoptosis. This finding underscores the potential of rhodium-based compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy Assessment

In a clinical trial setting, researchers assessed the antimicrobial efficacy of RhCl·3HO against multi-drug resistant bacterial strains. The results showed a significant reduction in bacterial viability upon treatment with varying concentrations of rhodium chloride trihydrate, indicating its potential role as an alternative antimicrobial agent.

Research Findings

Recent studies have expanded our understanding of the biological activity of Rhodium chloride trihydrate:

- Mechanistic Insights: Investigations into the cellular mechanisms revealed that RhCl·3HO interacts with cellular components, leading to oxidative stress and subsequent cell death in cancer cells.

- Toxicity Assessments: Safety evaluations have indicated that while rhodium compounds exhibit biological activity, they also possess toxicity at higher concentrations. Material Safety Data Sheets (MSDS) highlight potential carcinogenic effects, necessitating careful handling and dosage optimization in therapeutic applications .

属性

IUPAC Name |

rhodium(3+);trichloride;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLYVJBCMQFRCB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929110 | |

| Record name | Rhodium(3+) chloride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13876-89-6, 13569-65-8 | |

| Record name | Triaquatrichlororhodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium chloride, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium, triaquatrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013876896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium(3+) chloride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。